N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring a triazolopyrimidine core fused with a phenyl group and an acetamide-substituted aromatic ring. The 4-acetamidophenyl moiety enhances solubility and may influence pharmacokinetic properties, while the phenyl group at position 3 of the triazole ring contributes to steric and electronic modulation . This compound is of interest in medicinal chemistry for its structural hybridity, combining features of purine analogs and acetamide derivatives.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c1-13(28)22-14-7-9-15(10-8-14)23-17(29)11-26-12-21-19-18(20(26)30)24-25-27(19)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,22,28)(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZIKZLSDQWLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidine derivatives, characterized by the presence of a triazole ring fused with a pyrimidine moiety. This structural configuration is known to influence biological activity significantly.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazolopyrimidine derivatives, including the compound .
Case Studies
- In Vitro Antitumor Activity : A study evaluated the antiproliferative effects of synthesized triazolopyrimidine derivatives against breast cancer cell lines MDA-MB-231 and MCF-7 using the MTT assay. Among tested compounds, those structurally similar to this compound exhibited IC50 values ranging from 17.83 μM to 19.73 μM, indicating significant cytotoxicity compared to standard treatments like Cisplatin .
- Mechanisms of Action : The mechanisms underlying the anticancer activity include induction of apoptosis and inhibition of cell proliferation pathways. The compounds have been shown to affect key signaling pathways such as Akt/mTOR, which are critical in regulating cell survival and proliferation .
Antimicrobial Activity
The compound also displays antimicrobial properties , making it a candidate for further exploration in the treatment of infectious diseases.
Research Findings
- Broad Spectrum Activity : Triazolopyrimidine derivatives have been reported to exhibit antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. The specific compound has shown effectiveness in inhibiting bacterial growth in preliminary studies .
- Mechanism Insights : The antimicrobial effects are thought to arise from disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis processes .
Summary Table of Biological Activities
Scientific Research Applications
Molecular Formula
- C : 20
- H : 19
- N : 5
- O : 3
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolo-pyrimidine derivatives. Research indicates that derivatives similar to N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exhibit significant inhibition of cancer cell lines. For instance, compounds derived from this structure have shown efficacy against various cancer types by targeting specific enzymes involved in tumor progression .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes such as LSD1 (lysine-specific demethylase 1). Inhibition of this enzyme can lead to altered gene expression profiles beneficial in cancer therapy . The mechanism of action often involves binding to the active site of the enzyme, preventing substrate access.
Anti-inflammatory Properties
Some derivatives of triazolo-pyrimidines have demonstrated anti-inflammatory activities. The ability to modulate inflammatory pathways makes these compounds candidates for treating conditions characterized by chronic inflammation . The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of compounds with similar structures. The presence of the triazole ring is often associated with enhanced activity against bacterial strains and fungi . This application is particularly relevant in the context of rising antibiotic resistance.
Case Study 1: Anticancer Efficacy
In a study evaluating various triazolo-pyrimidine derivatives, this compound was tested against MGC-803 gastric cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potent anticancer activity .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of LSD1 using this compound revealed that it could effectively reduce cell migration and invasion capabilities in cancer cells. This finding underscores the potential therapeutic implications for metastasis prevention .
Chemical Reactions Analysis
Table 1: Synthetic Pathways and Yields
Reactivity of the Triazolopyrimidine Core
The triazolo[4,5-d]pyrimidine system undergoes selective modifications:
-
Nucleophilic substitution at the 6-position with thiols or amines under basic conditions .
-
Oxidation : The 7-oxo group stabilizes the ring but can participate in tautomeric equilibria, as evidenced by NMR dual-signal observations in DMSO‑d6 .
-
Electrophilic aromatic substitution at the phenyl group (3-position) under Friedel-Crafts conditions .
Acetamide and Sulfanyl Group Transformations
-
Hydrolysis : The acetamide moiety resists basic hydrolysis (NaOH, 80°C) but cleaves under prolonged acidic conditions (HCl, reflux).
-
Sulfanyl reactivity : The sulfur atom participates in thioether oxidation to sulfoxides using H2O2 or mCPBA .
Table 2: Functional Group Reactivity
| Functional Group | Reaction | Conditions | Outcome |
|---|---|---|---|
| Acetamide | Acidic hydrolysis | 6M HCl, reflux, 12h | Free amine and acetic acid |
| Triazole ring | Bromination | Br2 in CCl4, 0°C | 5-Bromo derivative |
| Phenyl group | Nitration | HNO3/H2SO4, 50°C | 4-Nitro-phenyl analog |
Dimerization and Cross-Coupling Reactions
-
Photodimerization : UV irradiation in acetonitrile induces [2+2] cycloaddition at the triazole ring, forming a dimeric structure .
-
Suzuki coupling : The phenyl group undergoes cross-coupling with arylboronic acids using Pd(PPh3)4 catalyst .
Stability and Degradation Pathways
-
Thermal decomposition : Degrades above 250°C, releasing CO and NH3 (TGA/FTIR data).
-
pH-dependent hydrolysis : Stable in neutral conditions (t1/2 > 24h) but degrades rapidly in strong acids/bases (t1/2 < 1h at pH 1 or 13) .
This compound’s reactivity profile highlights its versatility for derivatization in medicinal chemistry, particularly through modifications at the triazole, pyrimidine, and acetamide groups . Further studies should explore catalytic asymmetric reactions to access enantiomerically pure analogs.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs (Table 1), focusing on core heterocycles, substituents, and physicochemical properties.
Table 1. Comparative Analysis of Key Compounds
Key Observations
Core Heterocycles: The main compound and RN:892469-51-1 share the triazolo[4,5-d]pyrimidine core, which is structurally distinct from the pyrido-thieno-pyrimidine (Compound 24) and benzodiazepine-pyrimido-pyrimidine (Compound 11f) systems.
Substituent Effects: The 4-acetamidophenyl group in the main compound likely enhances water solubility compared to the 2-chlorobenzyl group in RN:892469-51-1, which may increase lipophilicity and membrane permeability .
Synthesis and Physicochemical Properties: Compound 24 was synthesized via acetylation of a pyrido-thieno-pyrimidine precursor in pyridine, yielding a melting point of 143–145°C and distinct IR bands at 1,730 cm⁻¹ (amide C=O) and 1,690 cm⁻¹ (pyrimidone C=O) . Similar synthetic routes (e.g., acetylation) may apply to the main compound, though specific data are unavailable. The absence of reported melting points or spectroscopic data for the main compound and RN:892469-51-1 highlights gaps in published characterization .
Research Findings and Implications
Structural Activity Relationships (SAR)
- Triazolo-pyrimidine vs. Pyrido-thieno-pyrimidine: The triazolo-pyrimidine core’s smaller size and nitrogen-rich structure may favor interactions with ATP-binding pockets in kinases, whereas the pyrido-thieno-pyrimidine system in Compound 24 could exhibit altered selectivity due to sulfur’s electronegativity .
- In contrast, Compound 11f’s rigid benzodiazepine-carboxamide moiety may restrict this adaptability .
Q & A
Q. What are the optimal synthetic routes for N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the construction of the triazolopyrimidine core followed by coupling with the acetamide moiety. Key steps include:
- Core Formation : Cyclocondensation of aminotriazole derivatives with activated pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .
- Acetamide Coupling : Nucleophilic substitution or amidation reactions using coupling agents like EDCI/HOBt in dichloromethane at 0–25°C .
- Optimization : Reaction yields (30–65%) depend on precise temperature control, solvent selection, and catalyst use (e.g., triethylamine for deprotonation). Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm intermediates via H NMR (e.g., δ 8.2–8.5 ppm for triazole protons) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. Key signals include:
- Triazolopyrimidine protons: δ 8.1–8.7 ppm (aromatic region).
- Acetamide methyl group: δ 2.1–2.3 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₂₁H₁₈N₆O₂: 410.15 g/mol).
- X-ray Crystallography : Resolves spatial arrangement of the triazole and pyrimidine rings, critical for understanding π-π stacking interactions .
Q. What preliminary biological screening strategies are recommended for this compound?
Methodological Answer:
- Kinase Inhibition Assays : Use ATP-competitive binding assays (e.g., ADP-Glo™) to test activity against CDKs or Aurora kinases, given structural similarity to known triazolopyrimidine inhibitors .
- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Dose-Response Validation : Perform IC₅₀/EC₅₀ curves in triplicate across multiple cell lines (e.g., HeLa, HEK293) to rule out cell-specific effects .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .
- Computational Validation : Molecular docking (AutoDock Vina) against predicted targets (e.g., CDK2) to reconcile discrepancies between in vitro and cellular data .
Q. What strategies are effective in improving the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the acetamide moiety to increase membrane permeability .
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (dynamic light scattering for size optimization) to improve plasma stability .
Q. How can computational methods guide the optimization of this compound’s binding affinity?
Methodological Answer:
- QSAR Modeling : Train models using datasets of triazolopyrimidine analogs to predict substituent effects on kinase inhibition (e.g., substituent hydrophobicity vs. IC₅₀) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for proposed structural modifications (e.g., fluorination at the phenyl ring) to prioritize synthetic targets .
- MD Simulations : Analyze binding pocket dynamics (e.g., RMSF plots) over 100-ns trajectories to identify rigid vs. flexible regions for targeted interactions .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout : Generate isogenic cell lines lacking putative targets (e.g., CDK4) to confirm on-target effects .
- Phosphoproteomics : SILAC-based mass spectrometry to map changes in phosphorylation patterns post-treatment .
- In Vivo PET Imaging : Radiolabel with F (via prosthetic group coupling) to track biodistribution in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
